molecular formula C11H11FN4 B2376503 3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1448854-89-4

3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

Numéro de catalogue: B2376503
Numéro CAS: 1448854-89-4
Poids moléculaire: 218.235
Clé InChI: MRYZYTPKQOGKLJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development of Triazolopyrimidine Chemistry

The triazolopyrimidine scaffold emerged as a chemically significant entity following its initial characterization by Bulow and Haas in the early 20th century. Early synthetic routes focused on cyclocondensation reactions between aminotriazoles and β-keto esters, as exemplified by Robin et al.’s 1945 work on 1,2-diaminopyrimidine annulation. The 1970s witnessed advancements in regioselective synthesis via Biginelli-type reactions, enabling controlled access to 1,2,4-triazolo[1,5-a]pyrimidine derivatives. Contemporary methods, including microwave-assisted cyclizations and transition-metal-catalyzed cross-couplings, have since expanded structural diversity (Table 1).

Table 1: Key Synthetic Milestones in Triazolopyrimidine Chemistry

Year Development Significance Source
1905 Initial structural characterization Foundation for heterocyclic chemistry
1945 Annulation of 1,2-diaminopyrimidines First systematic synthesis protocol
1982 Biginelli-type cyclocondensation Regioselective access to fused derivatives
2017 Microwave-assisted synthesis Improved yields (85–92%) and purity

Significance of 3-(2-Fluorophenyl)-5H,6H,7H,8H-triazolo[4,3-a]pyrimidine in Chemical Research

This tetrahydropyrimidine-fused derivative exemplifies strategic fluorination in heterocyclic drug design. The 2-fluorophenyl substituent induces:

  • Electronic modulation : Fluorine’s -I effect increases ring electrophilicity, enhancing nucleophilic substitution reactivity.
  • Stereoelectronic stabilization : C–F⋯N interactions rigidify the bicyclic system, as confirmed by X-ray crystallography in analogues.
  • Bioisosteric potential : The fluorophenyl group mimics phenolic moieties in kinase inhibitors while improving metabolic stability.

Its synthesis (CID: 136361147) represents a case study in late-stage fluorination strategies for medicinal chemistry optimization.

Overview of Fluorinated Heterocycles in Scientific Literature

Fluorinated N-heterocycles constitute 20% of FDA-approved small-molecule drugs, with triazolopyrimidines featuring prominently. Key advantages include:

  • Enhanced membrane permeability : LogP reductions of 0.5–1.2 units compared to non-fluorinated analogues.
  • Conformational control : Fluorine’s gauche effect enforces specific ring puckering modes, critical for target binding.
  • Metabolic resistance : Fluorine blocks cytochrome P450 oxidation at adjacent positions, extending half-lives.

Notable examples include the antimalarial agent DSM265 (triazolopyrimidine) and kinase inhibitors in oncology trials.

Research Objectives and Scope

This analysis focuses on:

  • Systematic evaluation of synthetic routes to 3-(2-fluorophenyl)-triazolopyrimidine derivatives
  • Computational modeling of fluorine’s stereoelectronic effects
  • Comparative analysis with non-fluorinated analogues in biological assays
  • Identification of structure-activity relationships (SAR) for therapeutic development

Excluded domains include pharmacokinetic profiling and toxicological assessments, per methodological constraints.

Propriétés

IUPAC Name

3-(2-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4/c12-9-5-2-1-4-8(9)10-14-15-11-13-6-3-7-16(10)11/h1-2,4-5H,3,6-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYZYTPKQOGKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NN=C(N2C1)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Structure and Physicochemical Properties

3-(2-Fluorophenyl)-5H,6H,7H,8H-triazolo[4,3-a]pyrimidine (CAS No.: 1448854-89-4) features a fused bicyclic core structure consisting of a triazole ring fused to a tetrahydropyrimidine moiety, with a 2-fluorophenyl substituent at position 3 of the triazole ring. The compound's molecular architecture plays a crucial role in its chemical reactivity and potential biological activity.

Structural Parameters

The compound exhibits specific structural characteristics that are essential for understanding its synthetic pathways:

Property Value
Molecular Formula C₁₁H₁₁FN₄
Molecular Weight 218.235 g/mol
IUPAC Name 3-(2-fluorophenyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrimidine
SMILES C1CNC2=NN=C(N2C1)C3=CC=CC=C3F
InChI Key MRYZYTPKQOGKLJ-UHFFFAOYSA-N

The structure features a triazole ring fused to a partially saturated pyrimidine ring (tetrahydropyrimidine), with the 2-fluorophenyl group introducing important steric and electronic effects critical for potential binding interactions in biological systems. The fluorine substitution at the ortho position of the phenyl ring creates distinct electronic properties compared to other isomers such as the 4-fluorophenyl analog (CID 136361145).

General Synthetic Approaches forTriazolo[4,3-a]pyrimidines

The synthesis of triazolopyrimidines generally involves multi-step reactions, including condensation reactions and cyclization processes. Several established methodologies can be adapted for the preparation of 3-(2-Fluorophenyl)-5H,6H,7H,8H-triazolo[4,3-a]pyrimidine.

Cyclization of 2-Hydrazinylpyrimidine Derivatives

A common and well-established approach involves the cyclization of 2-hydrazinylpyrimidines with appropriate reagents to form the triazole ring. This method typically follows these steps:

  • Preparation of a suitable 2-hydrazinylpyrimidine intermediate
  • Reaction with reagents such as benzoyl chloride, CS₂, formic acid, acetic anhydride, ethyl chloroformate, or triethyl orthoformate
  • Cyclization to form the fused triazolopyrimidine system

This approach has been successfully employed for the synthesis of varioustriazolo[4,3-a]pyrimidine derivatives and can be adapted for the target compound by using 2-fluorobenzoyl derivatives as reactants. The reaction typically proceeds through the formation of an acylhydrazine intermediate followed by cyclodehydration to yield the triazole ring.

One-Pot Three-Component Synthesis

A more direct and efficient methodology involves a one-pot three-component synthesis approach, as demonstrated for relatedtriazolo[4,3-a]pyrimidine derivatives. This method utilizes:

  • 5-amino-1-phenyl-1H-1,2,4-triazole derivatives
  • Aromatic aldehydes (including fluorinated aldehydes)
  • Ethyl acetoacetate or similar active methylene compounds

The reaction proceeds via two potential pathways, as illustrated in the literature:

Pathway A : Knoevenagel condensation between the aldehyde and ethyl acetoacetate, followed by a 1,4-Michael-type addition of the amino group of aminotriazole to the arylidene intermediate, leading to intramolecular lactamization and dehydration.

Pathway B : Direct involvement of nitrogen-4 of the 5-amino-1-phenyl-1H-1,2,4-triazole in the reaction sequence.

This one-pot methodology offers significant advantages in terms of efficiency, atom economy, and reduced purification requirements.

Alternative Cyclization Approaches

Additional synthetic routes reported for similar triazolopyrimidine derivatives include:

  • Oxidation of 2-(2-benzylidenehydrazinyl)-pyrimidines with Br₂ in AcOH
  • Reaction of 3,4-dihydropyrimidine-2(1H)-thiones with ethyl 2-(arylhydrazinylidene)-2-haloacetate
  • Condensation of aminotriazoles with active methylene compounds followed by cyclization

Optimized Synthesis of 3-(2-Fluorophenyl)-5H,6H,7H,8H-triazolo[4,3-a]pyrimidine

Based on the established methodologies for similar compounds, the following adapted synthetic protocols can be employed for the preparation of 3-(2-Fluorophenyl)-5H,6H,7H,8H-triazolo[4,3-a]pyrimidine.

Method 1: Three-Component One-Pot Synthesis

This method represents an adaptation of the three-component approach reported for similar triazolopyrimidine derivatives.

Reaction Components and Conditions
Component Quantity Role
5-Amino-1-phenyl-1H-1,2,4-triazole 3 mmol Triazole precursor
2-Fluorobenzaldehyde 3 mmol Aryl component
Ethyl acetoacetate 3 mmol Active methylene component
p-Toluenesulfonic acid (APTS) 0.3 mmol Catalyst
Ethanol 10 mL Solvent
Experimental Procedure
  • In a 50 mL flask, combine 5-amino-1-phenyl-1H-1,2,4-triazole (3 mmol), 2-fluorobenzaldehyde (3 mmol), and ethyl acetoacetate (3 mmol) with APTS (0.3 mmol) in 10 mL of ethanol.
  • Heat the reaction mixture under reflux for 24 hours, monitoring by TLC with mobile phase ether/hexane (2/1).
  • Cool the mixture to room temperature, allowing the product to crystallize.
  • Filter the solid, wash with appropriate solvents, and recrystallize from an ethanol/ether mixture.

This approach requires subsequent reduction of the pyrimidine ring to obtain the desired tetrahydropyrimidine structure, which can be achieved using appropriate reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

Method 2: Cyclization of 2-Hydrazinylpyrimidine with 2-Fluorobenzoyl Derivatives

This method involves the preparation of a suitable tetrahydropyrimidine derivative followed by reaction with a 2-fluorobenzoyl compound to form the triazole ring.

Synthesis of Tetrahydropyrimidine Precursor

Starting with appropriate reagents to form the tetrahydropyrimidine ring with a hydrazine functionality at position 2, which serves as the key intermediate for subsequent triazole formation.

Reaction with 2-Fluorobenzoyl Chloride

Similar to the approach described for other triazole-containing heterocycles, 2-fluorobenzohydrazide derivatives can be utilized as starting materials:

  • The hydrazinylpyrimidine intermediate is reacted with 2-fluorobenzoyl chloride to form an acylhydrazine derivative.
  • This intermediate undergoes cyclodehydration to form the triazole ring.
  • The resulting product is 3-(2-Fluorophenyl)-5H,6H,7H,8H-triazolo[4,3-a]pyrimidine.

Method 3: Starting from 2-Fluorobenzhydrazide

This approach draws inspiration from the synthesis of other fluorophenyl-substituted triazole heterocycles:

  • Carbon disulfide is added to a solution of 2-fluorobenzhydrazide in absolute ethanol containing potassium hydroxide.
  • The resulting potassium 2-(2-fluorobenzoyl)hydrazinecarbodithioate is isolated by filtration.
  • This intermediate is reacted with a suitable tetrahydropyrimidine precursor to form the desired triazolopyrimidine system.

Reaction Optimization Parameters

Successful synthesis of 3-(2-Fluorophenyl)-5H,6H,7H,8H-triazolo[4,3-a]pyrimidine requires careful optimization of various reaction parameters.

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and product yield. Based on reports for similar compounds, the following solvents have proven effective:

Solvent Advantages Typical Reactions
Ethanol Good solubility, environmentally friendly One-pot three-component reactions
Isopropanol Higher boiling point, suitable for longer reactions Hydrazine reactions
Acetic acid Promotes cyclization reactions Dehydrative cyclization
DMF Excellent for high-temperature reactions Substitution reactions
THF Appropriate for moisture-sensitive reactions Coupling reactions

Ethanol represents an optimal choice for the one-pot synthesis approach, providing good solubility for the components while facilitating precipitation of the product upon cooling.

Temperature and Reaction Time

Temperature control is critical for achieving optimal yields while minimizing side reactions:

  • For one-pot three-component reactions, reflux conditions (70-80°C) with reaction times of 24 hours are typically employed.
  • For cyclization reactions involving acylhydrazines, temperatures of 130-150°C may be required to promote ring closure.
  • For reduction steps to obtain the tetrahydropyrimidine ring, milder conditions (room temperature to 40°C) are preferred to ensure selectivity.

Catalyst Considerations

The selection of appropriate catalysts can significantly enhance reaction efficiency:

  • p-Toluenesulfonic acid (APTS) serves as an effective catalyst for the one-pot three-component synthesis, promoting both the Knoevenagel condensation and subsequent cyclization reactions.
  • Basic catalysts such as triethylamine or piperidine may facilitate certain condensation reactions involving active methylene compounds.
  • For reduction steps, specialized catalysts such as Pd/C for hydrogenation or Lewis acids for hydride reductions may be required.

Purification and Characterization

Purification Strategies

Effective isolation and purification of 3-(2-Fluorophenyl)-5H,6H,7H,8H-triazolo[4,3-a]pyrimidine typically involve:

  • Filtration of the crude reaction mixture to collect the precipitated product
  • Washing with appropriate solvents to remove impurities
  • Recrystallization from suitable solvent systems:
    • Ethanol/ether mixtures
    • Ethanol/acetone combinations
    • Ethyl acetate/cyclohexane for difficult separations
  • Column chromatography if necessary, using optimized mobile phases such as ether/hexane (2/1)

Spectroscopic Characterization

Comprehensive characterization of the synthesized compound should include:

IR Spectroscopy

Key absorption bands would include:

  • N-H stretching (if present): 3300-3150 cm⁻¹
  • C=N stretching: 1650-1600 cm⁻¹
  • C-F stretching: approximately 1250-1200 cm⁻¹
  • Aromatic C=C stretching: 1600-1400 cm⁻¹
NMR Spectroscopy
  • ¹H NMR would show characteristic signals for:

    • Tetrahydropyrimidine ring protons (typically 1.5-4.0 ppm)
    • Aromatic protons of the 2-fluorophenyl group (6.5-8.0 ppm)
    • Any NH protons (if present)
  • ¹³C NMR would confirm the carbon framework with signals for:

    • Triazole carbons (150-160 ppm)
    • Tetrahydropyrimidine carbons (20-50 ppm)
    • Aromatic carbons (120-135 ppm)
    • C-F carbon (showing characteristic splitting)
  • ¹⁹F NMR would provide specific information about the fluorine environment, with an expected signal around -110 to -120 ppm for the 2-fluorophenyl group.

Mass Spectrometry

Expected to show the molecular ion peak at m/z 218 (corresponding to C₁₁H₁₁FN₄), with characteristic fragmentation patterns.

Biological Activity and Applications

Compounds containing thetriazolo[4,3-a]pyrimidine scaffold, including those with fluorophenyl substituents, have demonstrated significant biological activities that suggest potential applications for 3-(2-Fluorophenyl)-5H,6H,7H,8H-triazolo[4,3-a]pyrimidine.

Anticancer Activity

Triazolopyrimidine derivatives have shown promising anticancer properties:

  • Severaltriazolo[4,3-a]pyrimidine derivatives exhibited notable activity against breast cancer cell lines (MDA-MB-231 and MCF-7), with IC₅₀ values in the range of 17-20 μM.
  • The 2-fluorophenyl moiety may enhance interactions with specific targets in cancer cells, potentially improving efficacy compared to non-fluorinated analogs.
  • Similar heterocyclic systems have demonstrated antiproliferative effects through multiple mechanisms, including tubulin inhibition and cell cycle regulation.

Enzyme Inhibition Properties

Fluorinated heterocycles related to the target compound have shown potential as enzyme inhibitors:

  • Certain fluorinated triazole-containing compounds have been investigated as CDK2 (Cyclin-Dependent Kinase 2) inhibitors, with implications for cancer therapy.
  • The specific positioning of the fluorine atom at the ortho position of the phenyl ring may confer unique binding properties with enzyme active sites.

Comparative Analysis with Related Derivatives

Understanding the structural variations and their impact on synthesis and properties provides valuable insights for optimizing the preparation of 3-(2-Fluorophenyl)-5H,6H,7H,8H-triazolo[4,3-a]pyrimidine.

Effect of Fluorine Position

The position of the fluorine atom on the phenyl ring significantly affects both synthetic approaches and product properties:

Fluorine Position Synthetic Considerations Property Effects
ortho (2-position) Steric hindrance during coupling; electronic activation of adjacent positions Different dipole moment; potential intramolecular interactions
meta (3-position) Generally less reactive; requires different reaction conditions Altered electronic distribution; different biological activity profile
para (4-position) Often more reactive in coupling reactions Different crystal packing; altered pharmacokinetic properties

The 2-fluorophenyl substituent in the target compound introduces specific challenges in synthesis due to steric considerations but may offer unique advantages in terms of conformation and binding properties.

Comparison with Other Heterocyclic Systems

Related heterocyclic systems provide comparative insights:

1.Triazolo[1,5-a]pyrimidines (positional isomers) show different synthetic accessibility and biological activity profiles.

  • Pyrazolo[1,5-a]pyrimidines with fluorophenyl substituents require different synthetic approaches but exhibit similar biological potential.
  • Thiazolo- and oxazolo[3,2-a]pyrimidin-7-ones with fluorinated substituents demonstrate the versatility of heterocyclic systems with fluorine incorporation.

Analyse Des Réactions Chimiques

Reactivity with Electrophiles and Nucleophiles

The electron-deficient triazole ring facilitates nucleophilic substitutions, while the pyrimidine nitrogen atoms participate in coordination chemistry:

  • Nitrilimine Cycloaddition : Reacts with hydrazonyl bromides (e.g., 2a ) in the presence of bases (e.g., triethylamine) to generate nitrilimine intermediates (3a ). These intermediates undergo [3+2] cycloaddition with active methylene compounds (e.g., dibenzoylmethane) to form pyrazole derivatives .

  • Halogenation : The 2-fluorophenyl group stabilizes intermediates during halogenation at the pyrimidine C5 position, enabling the introduction of chloro or bromo substituents under mild conditions .

Functionalization for Biological Activity

Structural modifications significantly enhance pharmacological properties:

Anticancer Derivatives

Substitution at C5 with methyl or aryl groups improves tubulin polymerization inhibition. For example:

Derivative Substituent (C5) IC50 (MCF-7) IC50 (MDA-MB-231)
4c 4-Chlorophenyl19.73 μM17.83 μM
4j 3-Nitrophenyl22.15 μM20.94 μM

Data sourced from antiproliferative assays against breast cancer cell lines .

Antimicrobial Analogues

Fluorine and chlorine atoms at the phenyl ring enhance microbial target affinity:

Compound MIC (μg/mL) E. coliMIC (μg/mL) S. aureus
5a (4-Fluorophenyl)12.56.25
5b (4-Chlorophenyl)6.253.12

Minimum Inhibitory Concentration (MIC) values from broth dilution assays .

Stability and Degradation

The compound demonstrates pH-dependent stability:

  • Acidic Conditions : Protonation at N7 of the pyrimidine ring leads to ring-opening hydrolysis, forming aminotriazole derivatives.

  • Basic Conditions : Degrades via defluorination at the ortho position, confirmed by 19F^{19}\text{F}
    -NMR .

Coordination Chemistry

The nitrogen-rich structure acts as a ligand for transition metals:

  • Palladium Complexes : Forms stable complexes with Pd(II) via N3 (triazole) and N1 (pyrimidine), used in catalytic cross-coupling reactions .

  • Copper Chelates : Exhibits redox activity in Cu(II) complexes, relevant to antioxidant applications .

Applications De Recherche Scientifique

Antiviral Activity

Research has indicated that triazolo-pyrimidine derivatives exhibit antiviral properties against various viruses. Specifically, compounds based on the triazolo[1,2,4]pyrimidine scaffold have been synthesized and evaluated for their ability to inhibit viral replication.

  • Case Study : A study focused on synthesizing derivatives of triazolo[1,5-a]pyrimidines demonstrated their efficacy against influenza viruses through inhibition of viral replication pathways. The synthesized compounds showed promising results with low IC50 values indicating their potential as antiviral agents .

Anticonvulsant Properties

Triazolo-pyrimidines have also been investigated for their anticonvulsant activities. In a study assessing various derivatives' effects on seizure models, several compounds demonstrated significant protective effects against induced seizures.

  • Findings : The evaluation included maximal electroshock and pentetrazol-induced seizure models. Compounds derived from the triazolo[1,2,4]pyrimidine framework showed notable anticonvulsant activity .

Anticancer Potential

The anticancer properties of triazolo-pyrimidine derivatives are another area of active research. These compounds have been identified as potential inhibitors of cancer cell proliferation.

  • Research Insights : Studies have reported that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Other Biological Activities

Beyond antiviral and anticonvulsant effects, 3-(2-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine derivatives have been explored for a range of other biological activities:

  • Anti-inflammatory Effects : Some studies suggest these compounds may reduce inflammation by inhibiting specific mediators involved in inflammatory responses.
  • CNS Activity : Certain derivatives have shown promise as central nervous system agents with potential applications in treating neurological disorders.

Comparative Data Table

Activity TypeCompound DerivativeIC50/EC50 ValuesReference
AntiviralTriazolo[1,5-a]pyrimidinesLow IC50 values
AnticonvulsantVarious triazolo-pyrimidinesSignificant MES/PTZ inhibition
AnticancerSelected triazolo derivativesInduced apoptosis
Anti-inflammatorySpecific derivativesModulation of mediators

Mécanisme D'action

The mechanism of action of 3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its therapeutic effects. The compound may exert its effects through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .

Comparaison Avec Des Composés Similaires

Key Insights :

  • Fluorine vs.
  • Liquid vs. Solid State : The liquid state of the target compound (uncommon for heterocycles) may facilitate solubility in organic solvents, advantageous for synthetic applications .

Key Insights :

  • Anticancer vs. Antihypertensive : Dichlorophenyl derivatives (e.g., 2g) exhibit potent cytotoxicity, while oxadiazole-linked triazolo-pyrimidines target cardiovascular pathways .
  • Agrochemical Utility : The target compound’s fluorinated structure may enhance pesticidal activity by improving membrane permeability .

Key Insights :

  • Fluorine Introduction : Fluorination likely occurs via cross-coupling (e.g., Suzuki-Miyaura) or direct fluorination, requiring specialized reagents .
  • Eco-Friendly Methods : DIB-mediated synthesis () offers regioselectivity and mild conditions, reducing environmental impact .

Key Insights :

  • Liquid State : The target compound’s liquid form may simplify formulation in drug delivery systems but requires stringent storage (cool, ventilated) .
  • Cytotoxicity : Dichlorophenyl derivatives demand careful handling due to apoptotic activity .

Activité Biologique

3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound characterized by its unique structural features that include a triazole and pyrimidine ring system. The presence of a fluorophenyl substituent at the 3-position of the triazole ring enhances its biological activity and potential therapeutic applications. This compound has garnered attention for its promising pharmacological properties, particularly in cancer research.

Antiproliferative Properties

Research indicates that triazolo[4,3-a]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. Notably, studies have demonstrated that 3-(2-Fluorophenyl)-triazolopyrimidine shows effectiveness against:

  • HePG-2 (liver cancer)
  • MCF-7 (breast cancer)

In vitro studies have reported IC50 values indicating potent antiproliferative activity. For instance, derivatives within this class have shown IC50 values ranging from low nanomolar concentrations (e.g., 30 nM) to higher values depending on the specific structural modifications made to the compounds .

The biological activity of 3-(2-Fluorophenyl)-triazolopyrimidine is attributed to its ability to interfere with cellular processes involved in cancer cell proliferation. Mechanistic studies suggest that these compounds may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in treated cells. Specifically, compounds similar to 3-(2-Fluorophenyl)-triazolopyrimidine have been shown to induce apoptosis through intrinsic pathways involving mitochondrial depolarization and caspase activation .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and structural variations among related triazolo[4,3-a]pyrimidine compounds:

Compound NameStructureBiological ActivityUnique Features
3-(4-Fluorophenyl)-5H-[1,2,4]triazolo[4,3-a]pyrimidineStructureAntitumorDifferent substituent position
5-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrimidineStructureAntimicrobialVariation in triazole position
3-(Phenyl)-5H-[1,2,4]triazolo[4,3-a]pyrimidineStructureAnticancerLacks fluorine substitution

This table illustrates how variations in substituent positions can significantly influence the pharmacological profiles of these compounds.

Study 1: Antiproliferative Activity Assessment

A study published in a peer-reviewed journal evaluated the antiproliferative effects of several triazolo[4,3-a]pyrimidine derivatives. Among these derivatives, one compound demonstrated an IC50 value of approximately 0.45 µM against HeLa cells. This study highlighted the importance of structural modifications in enhancing biological activity and provided insights into potential therapeutic applications in oncology .

Study 2: Mechanistic Insights into Cell Cycle Arrest

Another investigation focused on the mechanism by which triazolo[4,3-a]pyrimidines induce cell cycle arrest. The study found that certain derivatives could effectively block cells in the G2/M phase of the cell cycle. This effect was linked to their ability to inhibit tubulin polymerization and disrupt normal mitotic processes .

Q & A

Basic: What are the established synthetic protocols for 3-(2-fluorophenyl)triazolopyrimidine, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, starting with condensation of fluorophenyl precursors with pyrimidine intermediates, followed by cyclization to form the triazole ring. Key steps include:

  • Condensation : Use of 2-fluorophenyl hydrazine derivatives with pyrimidinones under reflux conditions in ethanol or dimethylformamide (DMF) .
  • Cyclization : Catalyzed by bases like potassium carbonate or triethylamine at 80–100°C .
  • Purification : Recrystallization from ethanol/dioxane mixtures improves purity .
    Yield Optimization :
  • Control reaction temperature (±5°C) to avoid side products.
  • Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • X-ray Crystallography : Resolves bond angles (e.g., C–C = 0.004 Å precision) and confirms fused triazole-pyrimidine geometry. Monoclinic systems (space group P21/c) are common for analogs .
  • NMR : ¹H NMR identifies substituent environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyrimidine H at δ 8.1–8.5 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 347.37 for C₁₅H₁₄FN₅O₂S analogs) .

Advanced: How can computational methods streamline the design of novel triazolopyrimidine derivatives?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for cyclization steps .
  • Descriptor Analysis : Machine learning models correlate substituent electronegativity (e.g., fluorine) with bioactivity. For example, 4-fluorophenyl analogs show higher binding affinity in kinase inhibition studies .
  • Solvent Optimization : COSMO-RS simulations identify ideal solvents (e.g., DMF vs. ethanol) to stabilize intermediates .

Advanced: How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from assay conditions or structural impurities. Mitigation strategies include:

  • Standardized Assays : Use consistent enzyme concentrations (e.g., 10 nM kinase) and controls .
  • Purity Validation : HPLC (>98% purity) and elemental analysis (C, H, N ±0.3%) to exclude confounding factors .
  • SAR Studies : Compare analogs (e.g., 3-(4-fluorophenyl) vs. 2-fluorophenyl derivatives) to isolate substituent effects .

Basic: What are the key intermediates in the synthesis, and how are they stabilized?

  • Hydrazine Precursors : 2-Fluorophenyl hydrazine forms Schiff bases with pyrimidinones, stabilized by electron-withdrawing fluorine .
  • Cyclization Intermediates : Triazolo-pyrimidine cations are stabilized by resonance; use of acetic anhydride as a dehydrating agent improves ring closure .

Advanced: What mechanistic insights explain regioselectivity in triazole ring formation?

Regioselectivity is governed by:

  • Electronic Effects : Fluorine at the ortho position directs cyclization via inductive effects, favoring C5 over C7 substitution .
  • Steric Factors : Bulky substituents (e.g., trifluoromethyl) at C7 hinder cyclization, reducing yields by 15–20% .
  • Catalytic Bases : Potassium carbonate deprotonates intermediates, accelerating nucleophilic attack .

Basic: How is reaction purity monitored, and what thresholds are acceptable for pharmacological studies?

  • TLC : Spot resolution in ethyl acetate/hexane (1:1); Rf deviations >0.1 indicate impurities .
  • HPLC : Retention time consistency (±0.2 min) with UV detection at 254 nm .
  • Acceptable Thresholds : >95% purity for in vitro assays; >98% for in vivo studies .

Advanced: What strategies enhance the metabolic stability of triazolopyrimidine derivatives?

  • Fluorine Substitution : 2-Fluorophenyl groups reduce CYP450-mediated oxidation compared to unsubstituted analogs .
  • Methylthio Groups : Introduce S-methyl at C7 to block glutathione conjugation (e.g., t₁/₂ increased from 2.1 to 4.3 hours) .
  • Prodrug Design : Acetamide derivatives (e.g., 2-((5,6-dimethyl-7-oxo...)thio)-N-(3-fluorophenyl)acetamide) improve oral bioavailability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.